molecular formula C16H17FN2OS B5535545 5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole

5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole

Cat. No. B5535545
M. Wt: 304.4 g/mol
InChI Key: FAIKJEOKIISAEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules involving fluorophenyl, azetidinyl, and thiazole groups often requires multi-step synthetic pathways, including the formation of Schiff bases, cyclization reactions, and the introduction of fluorine or other halogens through halogenation reactions. For example, the synthesis of related thiazole compounds typically involves condensation reactions followed by cyclization, as seen in the creation of various thiazole derivatives with potential pharmaceutical applications (Patel, Variya, & Patel, 2024).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their planar or near-planar geometries, as is common with thiazoles, facilitating π-π interactions that can be crucial for their biological activity. The presence of fluorine atoms often affects the molecule's electronic distribution, potentially enhancing its reactivity or binding affinity towards biological targets. Structural elucidation typically employs techniques such as X-ray crystallography, as demonstrated in studies of similar molecules (Yin et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets such as proteins or enzymes to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. For example, if it contains a reactive functional group, it might pose a risk of chemical burns or reactions .

properties

IUPAC Name

1-[2-(4-fluorophenyl)azetidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-11-15(21-10-18-11)6-7-16(20)19-9-8-14(19)12-2-4-13(17)5-3-12/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIKJEOKIISAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[2-(4-Fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole

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